3-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpropanamide
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Description
3-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpropanamide is a useful research compound. Its molecular formula is C21H29N3O4 and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.21580641 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Cyclic Dipeptidyl Ureas : A related compound involving cyclohexyl and dimethoxyphenyl groups underwent synthesis, leading to the formation of new classes of pseudopeptidic triazines, indicating potential in synthesizing unique bioactive molecules (Sañudo et al., 2006).
Biological and Pharmacological Activities
Antimicrobial and Anti-Proliferative Activities : Compounds with 3,4-dimethoxyphenyl-1,3,4-oxadiazole structures have demonstrated significant antimicrobial and anti-proliferative activities, which can be relevant in the development of new therapeutic agents (Al-Wahaibi et al., 2021).
Antidiarrheal Agents : Related structures, specifically 3,3-diphenyl-3-(2-alkyl-1,3,4-oxadiazol-5-yl)propylcycloalkylamines, have been explored for their potential as antidiarrheal agents, indicating a possible application in gastrointestinal disorders (Adelstein et al., 1976).
Anticonvulsant Properties : Enaminones with structural similarities have been studied for their anticonvulsant activities, suggesting potential therapeutic applications in neurology and epilepsy management (Kubicki et al., 2000).
Chemical Properties and Reactions
Reactivity and Derivative Formation : Studies on similar oxadiazole compounds have shown their potential for forming various derivatives through reactions with different agents, which is useful in organic synthesis and drug development (Ashry et al., 2019).
Electrophilic Aminations : Research on related structures demonstrates the possibility of electrophilic aminations, which is significant in the synthesis of diverse organic compounds (Andreae & Schmitz, 1991).
Properties
IUPAC Name |
3-cyclohexyl-N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-24(20(25)12-9-15-7-5-4-6-8-15)14-19-22-21(23-28-19)16-10-11-17(26-2)18(13-16)27-3/h10-11,13,15H,4-9,12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJQDYSNILUMLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)CCC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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